N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-12-10-14-16(26-12)17(23)21(8-9-24-2)18(20-14)25-11-15(22)19-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMRZFNHNROFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its biological activities, particularly in the context of antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. The structure of N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suggests potential efficacy against various bacterial strains. Studies have shown that similar thieno derivatives can act as effective antimicrobial agents .
Anti-inflammatory Potential
In silico studies have indicated that compounds with a similar structure may function as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The molecular docking studies suggest that the compound could be optimized further for enhanced anti-inflammatory activity .
Synthesis and Derivatives
The synthesis of N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide follows established protocols for creating thienopyrimidine derivatives. The synthesis typically involves straightforward chemical transformations using commercially available reagents .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of related thienopyrimidine derivatives found promising results against various pathogens. The structure-function relationship highlighted the importance of substituents in enhancing biological activity .
- In Silico Docking Studies : Research utilizing molecular docking techniques has suggested that modifications to the thienopyrimidine core can lead to improved binding affinities to target enzymes involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Core Modifications:
- Compound 24 (): Shares the thieno[3,2-d]pyrimidin-4-one core but substitutes position 3 with a phenylamino group and lacks the cyclohexyl moiety. The acetamide group is directly attached to the pyrimidine ring.
- Compound 5.6 (): Features a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core (simpler heterocycle) with a dichlorophenyl substituent on the acetamide.
- Compound 4a (): Incorporates a quinoxaline backbone instead of thienopyrimidine, with a 4-chlorophenyl group and hydroxyl/cyano substituents.
Substituent Variations:
- The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the phenylamino (Compound 24) or dichlorophenyl (Compound 5.6) groups.
- The cyclohexyl substituent on the acetamide likely increases lipophilicity relative to benzyl (Compound 5.12, ) or thiazol-2-yl () groups.
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 230°C for Compound 5.6) correlate with rigid substituents like dichlorophenyl, which enhance crystallinity.
- Solubility : The target compound’s 2-methoxyethyl group may improve aqueous solubility compared to purely aromatic analogs .
Q & A
Q. How can the synthesis of the thieno[3,2-d]pyrimidin-4-one core be optimized?
Answer: The thieno[3,2-d]pyrimidin-4-one scaffold can be synthesized via alkylation of thiopyrimidines with substituted chloroacetamides. For example, using a 2.6–2.8-fold molar excess of sodium methylate as a base facilitates the reaction, followed by alkylation with equimolar N-aryl-substituted 2-chloroacetamides under reflux conditions . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) can improve yields.
Q. What analytical techniques are critical for validating the compound’s structure?
Answer: Key techniques include:
- 1H NMR : Peaks such as δ 12.50 ppm (NH-3) and δ 2.19 ppm (CH3) confirm substituent positions .
- Elemental Analysis : Compare experimental vs. calculated values for C, N, and S (e.g., C: 45.29% vs. 45.36%) to verify purity .
- Mass Spectrometry : Use [M+H]+ peaks (e.g., m/z 344.21) to confirm molecular weight .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the thieno[3,2-d]pyrimidine scaffold be addressed?
Answer: Regioselectivity is influenced by reaction temperature and reagent equivalents. For example, using 6 equivalents of Vilsmeier-Haack reagent at 65°C promotes formylation at specific positions, while higher temperatures (100°C) may lead to side reactions . Computational modeling (e.g., DFT studies) can predict reactive sites, and protective groups (e.g., acetyl) can direct alkylation .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
Answer:
- Substituent Modification : Replace the cyclohexyl group with aryl rings (e.g., 4-methylphenyl) to improve antimicrobial activity, as seen in analogs inhibiting Proteus vulgaris .
- Thioether Linkage Optimization : Introduce sulfone or phosphonate moieties to enhance solubility and binding affinity .
- Structure-Activity Relationship (SAR) : Use docking studies to map interactions with bacterial targets like dihydrofolate reductase .
Q. How should contradictions in biological activity data (e.g., variable inhibition across strains) be resolved?
Answer:
- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to establish IC50 values .
- Membrane Permeability Assays : Use techniques like the Caco-2 cell model to assess if bioavailability impacts observed activity .
- Resistance Profiling : Screen against mutant bacterial strains to identify target-specific mechanisms .
Methodological Considerations
Q. What synthetic routes are scalable for producing gram quantities of the compound?
Answer:
Q. How can degradation products be identified during stability studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
